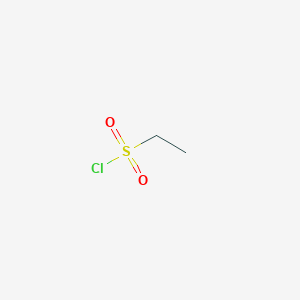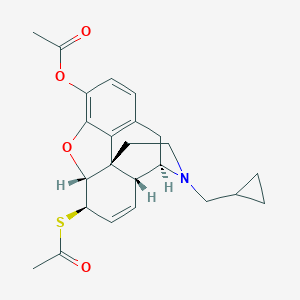
(5alpha,6beta)-6-(Acetylthio)-17-(cyclopropylmethyl)-7,8-didehydro-4,5-epoxymorphinan-3-ol acetate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5alpha,6beta)-6-(Acetylthio)-17-(cyclopropylmethyl)-7,8-didehydro-4,5-epoxymorphinan-3-ol acetate (ester) is a morphinan derivative that has been synthesized for its potential use in scientific research. This compound has gained attention due to its unique chemical structure and potential applications in the field of pharmacology.
Mécanisme D'action
The mechanism of action of (5alpha,6beta)-6-(Acetylthio)-17-(cyclopropylmethyl)-7,8-didehydro-4,5-epoxymorphinan-3-ol acetate ((5alpha,6beta)-6-(Acetylthio)-17-(cyclopropylmethyl)-7,8-didehydro-4,5-epoxymorphinan-3-ol acetate (ester)) is not well understood. However, it is believed to act on the mu-opioid receptor in the brain, which is responsible for the regulation of pain, pleasure, and addiction. This compound may also interact with other receptors in the brain, such as the kappa-opioid receptor.
Effets Biochimiques Et Physiologiques
(5alpha,6beta)-6-(Acetylthio)-17-(cyclopropylmethyl)-7,8-didehydro-4,5-epoxymorphinan-3-ol acetate ((5alpha,6beta)-6-(Acetylthio)-17-(cyclopropylmethyl)-7,8-didehydro-4,5-epoxymorphinan-3-ol acetate (ester)) has been shown to have analgesic, antitussive, and antidiarrheal effects in animal studies. It has also been shown to reduce the symptoms of opioid withdrawal. This compound may also have effects on the cardiovascular and respiratory systems, although more research is needed to fully understand these effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (5alpha,6beta)-6-(Acetylthio)-17-(cyclopropylmethyl)-7,8-didehydro-4,5-epoxymorphinan-3-ol acetate ((5alpha,6beta)-6-(Acetylthio)-17-(cyclopropylmethyl)-7,8-didehydro-4,5-epoxymorphinan-3-ol acetate (ester)) in lab experiments is its potential as a tool for studying the mu-opioid receptor and opioid addiction. However, one limitation is the complexity of the synthesis method, which may make it difficult to obtain large quantities of the compound for research purposes.
Orientations Futures
There are several future directions for research on (5alpha,6beta)-6-(Acetylthio)-17-(cyclopropylmethyl)-7,8-didehydro-4,5-epoxymorphinan-3-ol acetate ((5alpha,6beta)-6-(Acetylthio)-17-(cyclopropylmethyl)-7,8-didehydro-4,5-epoxymorphinan-3-ol acetate (ester)). One direction is to further study its mechanism of action and potential as a treatment for opioid addiction. Another direction is to explore its potential as a tool for studying the mu-opioid receptor and other receptors in the brain. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of (5alpha,6beta)-6-(Acetylthio)-17-(cyclopropylmethyl)-7,8-didehydro-4,5-epoxymorphinan-3-ol acetate ((5alpha,6beta)-6-(Acetylthio)-17-(cyclopropylmethyl)-7,8-didehydro-4,5-epoxymorphinan-3-ol acetate (ester)) involves a series of chemical reactions. The starting material is morphine, which undergoes a series of modifications to produce the final product. The synthesis method involves the use of various reagents and solvents, and requires expertise in organic chemistry.
Applications De Recherche Scientifique
(5alpha,6beta)-6-(Acetylthio)-17-(cyclopropylmethyl)-7,8-didehydro-4,5-epoxymorphinan-3-ol acetate ((5alpha,6beta)-6-(Acetylthio)-17-(cyclopropylmethyl)-7,8-didehydro-4,5-epoxymorphinan-3-ol acetate (ester)) has potential applications in scientific research. It has been studied for its potential use as an analgesic, antitussive, and antidiarrheal agent. It has also been studied for its potential use in the treatment of opioid addiction. The unique chemical structure of this compound makes it an interesting target for further research.
Propriétés
Numéro CAS |
129200-07-3 |
|---|---|
Nom du produit |
(5alpha,6beta)-6-(Acetylthio)-17-(cyclopropylmethyl)-7,8-didehydro-4,5-epoxymorphinan-3-ol acetate (ester) |
Formule moléculaire |
C24H27NO4S |
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
[(4R,4aR,7R,7aR,12bS)-7-acetylsulfanyl-3-(cyclopropylmethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate |
InChI |
InChI=1S/C24H27NO4S/c1-13(26)28-19-7-5-16-11-18-17-6-8-20(30-14(2)27)23-24(17,21(16)22(19)29-23)9-10-25(18)12-15-3-4-15/h5-8,15,17-18,20,23H,3-4,9-12H2,1-2H3/t17-,18+,20+,23-,24-/m0/s1 |
Clé InChI |
CGBBASLLYGTYNG-KEESSRIGSA-N |
SMILES isomérique |
CC(=O)OC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4CC6CC6)[C@@H](O2)[C@@H](C=C5)SC(=O)C)C=C1 |
SMILES |
CC(=O)OC1=C2C3=C(CC4C5C3(CCN4CC6CC6)C(O2)C(C=C5)SC(=O)C)C=C1 |
SMILES canonique |
CC(=O)OC1=C2C3=C(CC4C5C3(CCN4CC6CC6)C(O2)C(C=C5)SC(=O)C)C=C1 |
Synonymes |
KT 90 KT-90 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



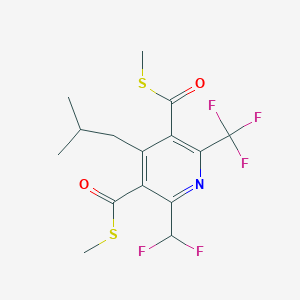
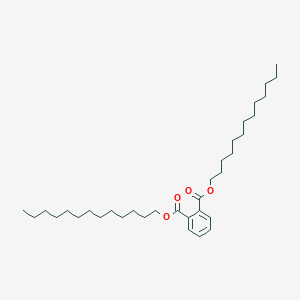
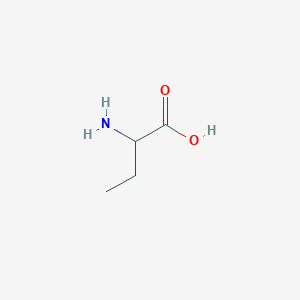
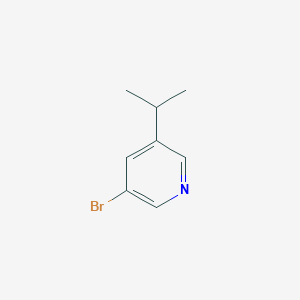
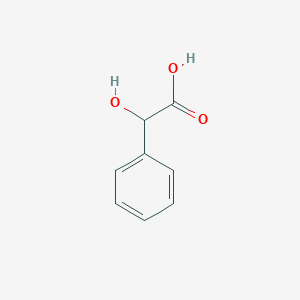
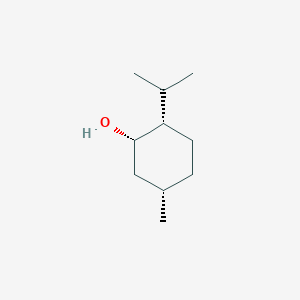

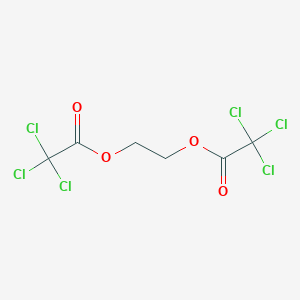
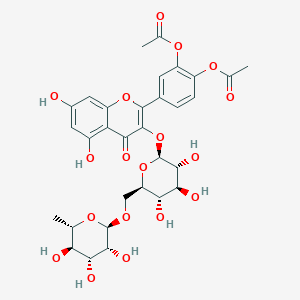
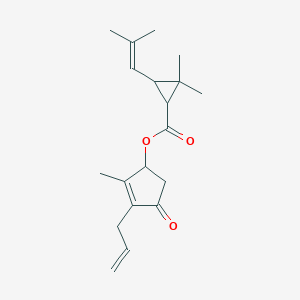
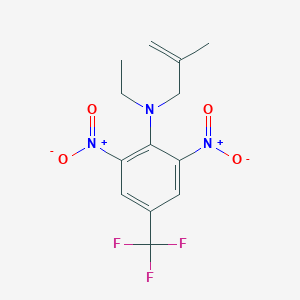
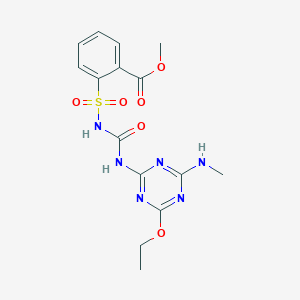
![tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B166124.png)
